molecular formula C20H12ClF4NO2 B11533525 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11533525
M. Wt: 409.8 g/mol
InChI Key: OTSBDJYOEVNVDU-UHFFFAOYSA-N
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Description

2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structural features, including a chloro group, a fluorophenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the Iminomethyl Intermediate: The initial step involves the reaction of 2-chloro-6-hydroxybenzaldehyde with 2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline under acidic conditions to form the iminomethyl intermediate.

    Cyclization and Final Product Formation: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of the fluorophenoxy and trifluoromethyl groups. These groups impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H12ClF4NO2

Molecular Weight

409.8 g/mol

IUPAC Name

2-chloro-6-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H12ClF4NO2/c21-16-6-1-3-12(19(16)27)11-26-17-9-13(20(23,24)25)7-8-18(17)28-15-5-2-4-14(22)10-15/h1-11,27H

InChI Key

OTSBDJYOEVNVDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC=C3)Cl)O

Origin of Product

United States

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